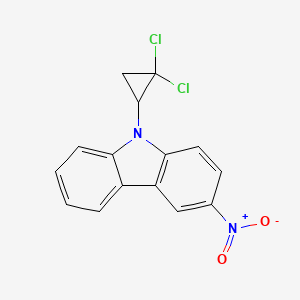
1-Methyl-2-(nonafluorobutyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-(nonafluorobutyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with a methyl group and a nonafluorobutyl group. The presence of the nonafluorobutyl group imparts unique properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methyl-2-(nonafluorobutyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts alkylation of toluene (methylbenzene) with nonafluorobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2-(nonafluorobutyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The aromatic ring can be reduced under high-pressure hydrogenation conditions.
Substitution: The nonafluorobutyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Sodium amide (NaNH₂) in liquid ammonia for nucleophilic substitution.
Major Products Formed
Oxidation: 1-Methyl-2-(nonafluorobutyl)benzoic acid.
Reduction: 1-Methyl-2-(nonafluorobutyl)cyclohexane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(nonafluorobutyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of fluorinated aromatic compounds.
Biology: Studied for its potential effects on biological membranes due to its hydrophobic and lipophilic properties.
Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting hydrophobic drug molecules.
Industry: Utilized in the production of specialty polymers and surfactants due to its unique fluorinated structure.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-(nonafluorobutyl)benzene involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The nonafluorobutyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and affect membrane fluidity. This property is particularly useful in drug delivery systems where the compound can facilitate the transport of hydrophobic drugs across cell membranes.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-(nonafluorobutyl)benzene can be compared with other fluorinated aromatic compounds such as:
1-Methyl-2-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a nonafluorobutyl group. It has lower lipophilicity and different reactivity.
1-Methyl-2-(pentafluoroethyl)benzene: Contains a pentafluoroethyl group, offering intermediate properties between trifluoromethyl and nonafluorobutyl derivatives.
1-Methyl-2-(heptafluoropropyl)benzene: Features a heptafluoropropyl group, providing unique reactivity and applications in comparison to the nonafluorobutyl derivative.
The uniqueness of this compound lies in its highly fluorinated nonafluorobutyl group, which imparts exceptional hydrophobicity and stability, making it valuable in specialized applications.
Eigenschaften
| 93697-09-7 | |
Molekularformel |
C11H7F9 |
Molekulargewicht |
310.16 g/mol |
IUPAC-Name |
1-methyl-2-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)benzene |
InChI |
InChI=1S/C11H7F9/c1-6-4-2-3-5-7(6)8(12,13)9(14,15)10(16,17)11(18,19)20/h2-5H,1H3 |
InChI-Schlüssel |
MHBROBOETRABQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)
